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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of the
pll protein, also known as S100A10. p11 is a member of the S100 family of calcium-binding
proteins and is implicated in various cellular processes, including membrane trafficking and the
regulation of ion channels and receptors. Notably, p11 plays a significant role in
neuropsychiatric disorders, particularly depression, through its interaction with serotonin
receptors.[1][2][3] These protocols are designed to guide researchers in the accurate detection
and visualization of p11 in both cultured cells and tissue sections.

Data Presentation

For successful immunofluorescence staining, the appropriate choice and dilution of antibodies,
as well as optimized fixation and permeabilization methods, are crucial. The following table
summarizes recommended starting concentrations and conditions for commercially available
anti-p11 antibodies. It is important to note that optimal conditions may vary depending on the
specific cell or tissue type and experimental setup, and therefore, further optimization by the
end-user is recommended.
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Recommended Fixation/Perme

Antibody ) . Dilution/Conce abilization
. Host Species Clonality . .
Identifier ntration (ICC- Recommendati
IF/IHC) on
- 0.25-2 pg/ml
Atlas Antibodies ) .
Rabbit Polyclonal (ICC-IF)/1:200 -  PFA/Triton X-100
HPA038410
1:500 (IHC)
Novus
) ) ) 1:200 - 1:500 ) ]
Biologicals Rabbit Polyclonal Formalin/Paraffin
(IHC-P)
NBP1-82458

Experimental Protocols

This section provides detailed methodologies for immunofluorescence staining of p11 in
cultured cells, frozen tissue sections, and formalin-fixed, paraffin-embedded (FFPE) tissue
sections.

Protocol 1: Immunofluorescence Staining of p11 in
Cultured Cells

This protocol is suitable for cells grown on coverslips or in chamber slides.[4][5][6][7]
Materials:

e Phosphate-Buffered Saline (PBS)

o Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

o Permeabilization Solution: 0.25% Triton X-100 in PBS

» Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary
antibody) in PBS with 0.1% Triton X-100

e Primary Antibody: Anti-p11 antibody (e.g., Atlas Antibodies HPA038410)
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e Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host
species of the primary antibody

e Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

o Antifade Mounting Medium

Procedure:

o Cell Culture: Culture cells to the desired confluency on sterile glass coverslips or chamber
slides.

e Washing: Gently wash the cells three times with PBS for 5 minutes each.

» Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

o Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at
room temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

» Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1
hour at room temperature.

o Primary Antibody Incubation: Dilute the anti-p11 primary antibody in Blocking Buffer to the
recommended concentration (e.g., 0.25-2 pg/ml). Incubate the cells with the diluted primary
antibody overnight at 4°C in a humidified chamber.

e Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes
each.

e Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in
Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room
temperature, protected from light.
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Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes
each, protected from light.

Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to
stain the nuclei.

Washing: Wash the cells twice with PBS.
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Imnmunofluorescence Staining of p11 in
Frozen Tissue Sections

This protocol is suitable for fresh or frozen tissue samples.[4][8]

Materials:

Optimal Cutting Temperature (OCT) compound

Cryostat

PBS

Fixation Solution: Cold acetone or 4% PFA in PBS

Permeabilization Solution (if using PFA fixation): 0.25% Triton X-100 in PBS
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100
Primary Antibody: Anti-p11 antibody

Secondary Antibody: Fluorophore-conjugated secondary antibody

Nuclear Counterstain: DAPI

Antifade Mounting Medium
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Procedure:

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen and
embed in OCT compound.

Sectioning: Cut 5-10 um thick sections using a cryostat and mount them on charged
microscope slides.

Fixation:

o Acetone Fixation: Immerse slides in pre-chilled (-20°C) acetone for 10 minutes. Air dry for
10 minutes.

o PFA Fixation: Immerse slides in 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash slides three times with PBS for 5 minutes each.

Permeabilization (for PFA fixed sections): Incubate slides in 0.25% Triton X-100 in PBS for
10 minutes.

Washing (for PFA fixed sections): Wash slides three times with PBS for 5 minutes each.

Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.

Primary Antibody Incubation: Apply diluted anti-p11 primary antibody and incubate overnight
at 4°C.

Washing: Wash slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody
and incubate for 1-2 hours at room temperature, protected from light.

Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with DAPI solution for 5 minutes.

Washing: Wash slides twice with PBS.
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e Mounting: Coverslip with antifade mounting medium.

e Imaging: Visualize using a fluorescence or confocal microscope.

Protocol 3: Immunofluorescence Staining of p11 in
FFPE Tissue Sections

This protocol requires an additional antigen retrieval step to unmask epitopes.[9][10]
Materials:

¢ Xylene or a xylene substitute

e Ethanol (100%, 95%, 70%)

e Deionized water

» Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH
6.0)

» Hydrophobic barrier pen

e PBS

» Permeabilization Solution: 0.25% Triton X-100 in PBS

» Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100
e Primary Antibody: Anti-p11 antibody

e Secondary Antibody: Fluorophore-conjugated secondary antibody

* Nuclear Counterstain: DAPI

e Antifade Mounting Medium

Procedure:

o Deparaffinization and Rehydration:
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[e]

Immerse slides in xylene (2 changes for 5 minutes each).

o

Immerse in 100% ethanol (2 changes for 3 minutes each).

[¢]

Immerse in 95% ethanol (1 change for 3 minutes).

[e]

Immerse in 70% ethanol (1 change for 3 minutes).

[e]

Rinse with deionized water.

Antigen Retrieval:

o Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature in the buffer.

Washing: Wash slides three times with PBS for 5 minutes each.
Permeabilization: Incubate slides in 0.25% Triton X-100 in PBS for 10 minutes.
Washing: Wash slides three times with PBS for 5 minutes each.

Blocking: Draw a hydrophobic barrier around the tissue section and apply Blocking Buffer for
1 hour at room temperature.

Primary Antibody Incubation: Apply diluted anti-p11 primary antibody and incubate overnight
at 4°C.

Washing: Wash slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply diluted fluorophore-conjugated secondary antibody
and incubate for 1-2 hours at room temperature, protected from light.

Washing: Wash slides three times with PBS for 5 minutes each, protected from light.
Counterstaining: Incubate with DAPI solution for 5 minutes.

Washing: Wash slides twice with PBS.
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e Mounting: Coverslip with antifade mounting medium.

e Imaging: Visualize using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows
BDNF-TrkB-MAPK Signaling Pathway for p11 Induction

Brain-Derived Neurotrophic Factor (BDNF) has been shown to upregulate the expression of
pll1.[11][12][13] This signaling cascade is initiated by the binding of BDNF to its high-affinity
receptor, Tropomyosin receptor kinase B (TrkB). This binding event leads to the dimerization
and autophosphorylation of TrkB, which in turn activates several downstream signaling
pathways, including the Ras-MAPK/ERK pathway.[14][15][16] The activation of this pathway
ultimately leads to the modulation of gene expression, including the increased transcription of
the S100A10 gene, resulting in higher levels of the p11 protein.
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Caption: BDNF-TrkB-MAPK signaling pathway leading to p11 expression.

Experimental Workflow for p11 Immunofluorescence

The following diagram illustrates the general workflow for the immunofluorescence staining of
pll.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.researchgate.net/figure/BDNF-TrkB-signaling-pathway-three-main-signaling-pathways-MAPK-ERK-PI3K-and-PLCg-are_fig2_389421385
https://pmc.ncbi.nlm.nih.gov/articles/PMC2923204/
https://www.sinobiological.com/resource/cytokines/bdnf-pathway-signaling
https://www.mdpi.com/2218-273X/11/7/974
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332890/
https://moodle2.units.it/pluginfile.php/419119/mod_folder/content/0/Lesson%2016-17%20%2020%20TrkB%20signalling%20pathways%20in%20LTP.pdf
https://www.benchchem.com/product/b609884?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start: Sample Preparation
(Cultured Cells or Tissue Sections)

Fixation
(e.g., 4% PFA)

Permeabilization
(e.g., Triton X-100)

Blocking

(e.g., Normal Goat Serum)

Primary Antibody Incubation
(Anti-p11)

Secondary Antibody Incubation
(Fluorophore-conjugated)
Nuclear Counterstain
(DAPI)

Mounting
(Antifade Medium)

Imaging
(Fluorescence Microscopy)

Click to download full resolution via product page

Caption: General experimental workflow for p11 immunofluorescence staining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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